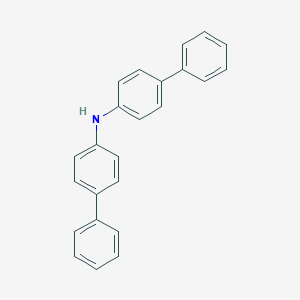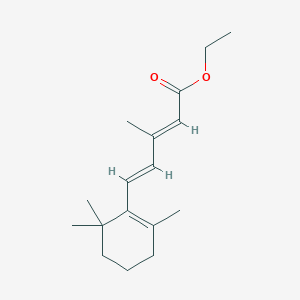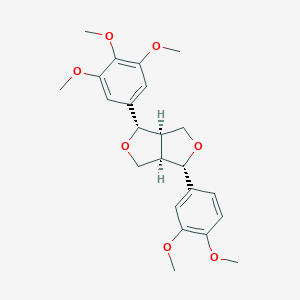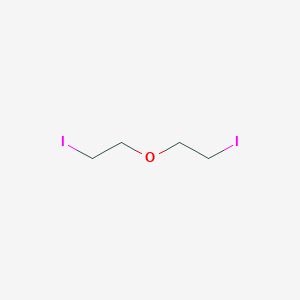
2-Iodoethyl ether
Overview
Description
It is a brown oil with a density of 2.296 g/mL at 25°C and a boiling point of 140-141°C (decomposition) . This compound is primarily used in organic synthesis as a reagent or intermediate.
Mechanism of Action
Target of Action
2-Iodoethyl ether, also known as 1-iodo-2-(2-iodoethoxy)ethane, is primarily used as a laboratory chemical and in the synthesis of substances . .
Biochemical Pathways
Its role in synthesis suggests it may be involved in various chemical reactions, but these would be dependent on the specific substances being synthesized .
Result of Action
As a synthetic chemical, its effects would likely be dependent on the specific substances it is used to synthesize .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, it is combustible and forms explosive mixtures with air on intense heating . Therefore, it should be stored in a well-ventilated place and kept away from heat, sparks, open flames, and hot surfaces .
Preparation Methods
2-Iodoethyl ether can be synthesized through the reaction of ethylene glycol with iodine and a base. The typical synthetic route involves the following steps:
Formation of Ethylene Glycol Diiodide: Ethylene glycol reacts with iodine in the presence of a base such as sodium hydroxide to form ethylene glycol diiodide.
Etherification: The ethylene glycol diiodide is then treated with an alcohol, such as ethanol, in the presence of a strong acid like sulfuric acid to form this compound.
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
2-Iodoethyl ether undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The ether can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: It can be reduced to form ethyl ether derivatives.
Common reagents and conditions used in these reactions include:
Nucleophiles: Hydroxide ions, amines, thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major products formed from these reactions include substituted ethers, carbonyl compounds, and reduced ether derivatives .
Scientific Research Applications
2-Iodoethyl ether has several scientific research applications, including:
Organic Synthesis: It is used as a reagent or intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: It is used in the development of pharmaceuticals and other bioactive compounds.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Chemical Biology: It is used in the study of biological processes and the development of chemical probes.
Comparison with Similar Compounds
2-Iodoethyl ether can be compared with other similar compounds such as:
2-Bromoethyl ether: Similar in structure but contains bromine instead of iodine. It is less reactive due to the lower leaving group ability of bromine compared to iodine.
2-Chloroethyl ether: Contains chlorine instead of iodine. It is even less reactive than 2-Bromoethyl ether due to the poor leaving group ability of chlorine.
2-Fluoroethyl ether: Contains fluorine instead of iodine. It is the least reactive among the halogenated ethyl ethers due to the very poor leaving group ability of fluorine.
The uniqueness of this compound lies in its high reactivity due to the presence of iodine, which is an excellent leaving group. This makes it particularly useful in organic synthesis for the formation of various substituted products .
Properties
IUPAC Name |
1-iodo-2-(2-iodoethoxy)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8I2O/c5-1-3-7-4-2-6/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYDQETVMJZUOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)OCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8I2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392405 | |
| Record name | 2-Iodoethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34270-90-1 | |
| Record name | 2-Iodoethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Iodoethyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 2-iodoethyl ether in chemical synthesis?
A: this compound is commonly employed as an alkylating agent in organic synthesis. Its primary function is to introduce the ethoxyethyl group (-CH2CH2OCH2CH2-) into target molecules. This reagent has been particularly useful in constructing macrocyclic compounds, as seen in its application for synthesizing crown ether derivatives [], chiral cryptands from sugar derivatives [], and triazolophanes containing oxygen and sulfur heteroatoms [].
Q2: How does the structure of this compound contribute to its reactivity in macrocycle formation?
A: The two iodoethyl groups present in this compound allow for a two-step alkylation process, crucial for closing macrocyclic rings. This reagent can react with two nucleophilic centers in a molecule, effectively linking them together through an ethylene bridge. For instance, it reacts with diaza crown ethers, forming quaternary salts that can be further demethylated to yield chiral cryptands [].
Q3: Can you explain the role of this compound in the synthesis of 1,3-dithiole-2-thione tetramers?
A: this compound serves as a linker in the multi-step synthesis of crown ether derivative-annulated 1,3-dithiole-2-thione tetramers []. It reacts with 1,3-dithiole-2-thione-4,5-biscyanoethyl, ultimately contributing to the cyclic structure of the target tetramer.
Q4: Are there any studies investigating the potential of this compound derivatives in medicinal chemistry?
A: Yes, researchers have explored the use of this compound derivatives in synthesizing potential anticancer agents. One study involved using bis(2-iodoethyl) ether to prepare 3'-morpholino-pirarubicin derivatives []. These derivatives exhibited improved antitumor effects in murine tumor models, highlighting the potential of this compound-derived compounds in medicinal chemistry.
Q5: Has this compound been utilized in coordination chemistry?
A: Research demonstrates the use of this compound in synthesizing nickel(II) complexes containing macrocyclic ligands []. In this context, the reaction of a nickel(II) complex with this compound led to the formation of a six-coordinate complex. This complex incorporated a pentadentate macrocyclic ligand with N2S2O donor atoms, demonstrating the utility of this compound in constructing metal complexes with specific coordination environments.
Q6: What are the analytical techniques used to characterize compounds synthesized using this compound?
A6: Various analytical techniques are employed to characterize the compounds synthesized using this compound. These include:
- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique provides structural information by analyzing the magnetic properties of atomic nuclei, as demonstrated in studies investigating glycosylation reactions [] and characterizing synthesized 1,3-dithiole-2-thione tetramers [].
- Mass Spectrometry (MS): MS is used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation patterns of the synthesized compounds [].
- Elemental Analysis (EA): This technique determines the percentage composition of elements in a compound, confirming its purity and elemental composition [].
- X-ray crystallography: This method is used to determine the three-dimensional structure of crystalline compounds, offering insights into the spatial arrangement of atoms within the molecule, as seen in the analysis of nickel(II) complexes [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


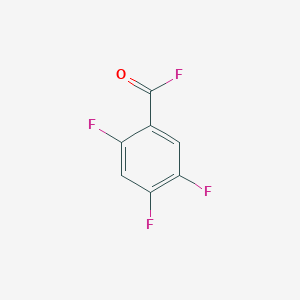
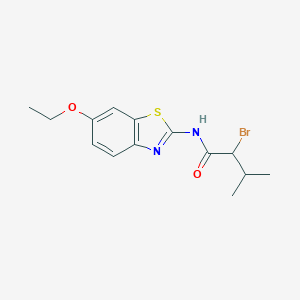
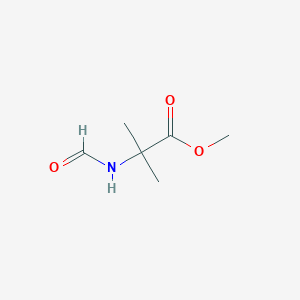
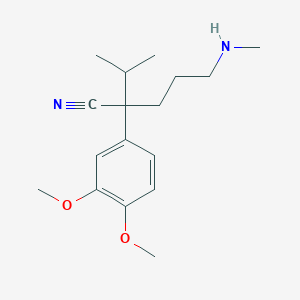
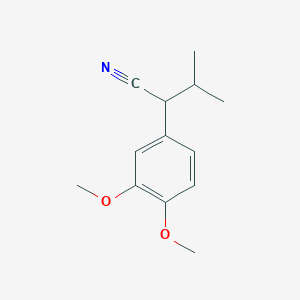
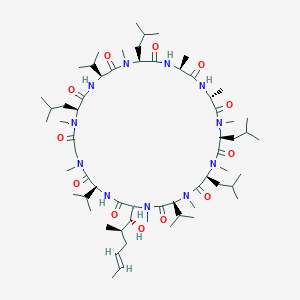
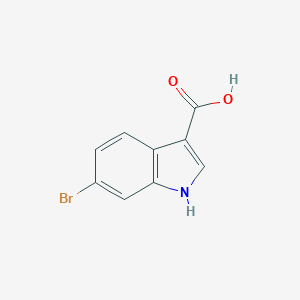

![2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane](/img/structure/B20448.png)

